odd protein
Description
Historical Context and Initial Identification as a Pair-Rule Gene in Drosophila melanogaster
The odd-skipped (odd) gene was first identified in pioneering genetic screens conducted in Drosophila melanogaster to uncover genes involved in embryonic segmentation. researchgate.netsdbonline.orgnih.govresearchgate.net These screens, notably by Nusslein-Volhard and Wieschaus, aimed to dissect the genetic hierarchy controlling the formation of the fly's segmented body plan. sdbonline.orgnih.govresearchgate.netbiologists.combiorxiv.org Mutations in the odd gene resulted in characteristic cuticle defects where portions of alternate, specifically the odd-numbered, segments were missing or showed pattern deletions associated with mirror-image duplications of adjacent regions. sdbonline.orgresearchgate.netbiologists.comnih.govwikigenes.orgnih.gov This phenotype led to its classification as a "pair-rule" gene, a class of genes that establish a repeating pattern with a periodicity of two segments during the early stages of embryogenesis. sdbonline.orgresearchgate.netbiologists.comwikigenes.orgnih.gov
Molecular analysis revealed that the odd gene encodes a protein containing four tandem C2H2-type zinc finger motifs, consistent with its function as a DNA-binding transcription factor. nih.govnih.gov The Odd protein is expressed in a dynamic pattern during early embryogenesis, initially appearing in a pair-rule pattern of seven stripes at the blastoderm stage, corresponding to the even-numbered parasegments. sdbonline.orgnih.govsdbonline.org During gastrulation, this pattern transitions as primary stripes are refined and secondary stripes appear in alternate segments, leading to expression in every segment in the extended germ band. sdbonline.orgnih.govsdbonline.org This dynamic expression pattern underlies its role in regulating downstream segmentation genes. nih.govbiologists.com
Evolution and Phylogenetic Conservation Across Metazoan Species
The Odd-skipped protein family is remarkably conserved throughout metazoan evolution, highlighting its fundamental importance in developmental programs. sdbonline.orgcsic.esnih.govontosight.ai Sequence comparisons of Odd homologs from diverse species, including insects (Drosophila, Anopheles), nematodes (Caenorhabditis elegans), and mammals, suggest that at least two paralogs were likely present in an ancestral metazoan. sdbonline.orgnih.govresearchgate.net Additional gene duplications after the divergence of arthropods and chordates are thought to have given rise to the expanded gene families observed in some lineages, such as the four members in Drosophila (Odd, Bowl, Sob, and Drumstick) and the two main homologs in mammals (Osr1 and Osr2). csic.esnih.gov
The conservation extends beyond just the presence of homologous genes; the characteristic zinc finger domains, crucial for DNA binding and transcriptional regulation, show high homology across family members and species. csic.eswikipedia.orguniprot.orgwikidoc.org This deep evolutionary conservation underscores the critical and likely ancient roles of Odd-skipped family proteins in fundamental developmental processes.
Mammalian Homologs: Odd-skipped Related (Osr) Genes (e.g., Osr1/Odd1, Osr2)
Osr1 and Osr2 exhibit partially overlapping, yet distinct, expression patterns during mammalian embryonic development and organogenesis. biorxiv.orgpnas.orgbiologists.com They are found in tissues derived from the intermediate and lateral mesoderm, as well as in developing structures such as the heart, kidneys, limbs, branchial arches, and craniofacial prominences. biorxiv.orgwikipedia.orgwikidoc.orgpnas.orgbiologists.com Studies using knockout mouse models have demonstrated that these homologs play essential and sometimes functionally redundant roles in development. nih.govpnas.org For example, Osr1 is crucial for the development of the metanephric kidney and regulates the formation and differentiation of kidney precursor cells. nih.govwikipedia.orgwikidoc.orgpnas.orgnih.gov It is also essential for heart development, specifically atrial septum formation. nih.govwikipedia.orgwikidoc.org Osr2 is involved in the development of the secondary palate and tooth formation. pnas.org While Osr1 knockout is often embryonic lethal, Osr2 knockout mice show more subtle defects, and tissue-specific inactivation studies have revealed functional equivalence and redundancy between Osr1 and Osr2 in certain contexts, such as synovial joint formation. biorxiv.orgnih.govpnas.org
Overview of the Significance of this compound Research in Segment Patterning and Organogenesis
Research into the this compound family has provided significant insights into the molecular mechanisms underlying segment patterning and organogenesis. In Drosophila, Odd's role as a pair-rule gene is fundamental to establishing the initial segmental subdivisions of the embryo. researchgate.netsdbonline.orgnih.govresearchgate.netbiologists.comnih.govwikigenes.orgnih.gov As a transcriptional regulator, Odd can act as either a repressor or, depending on the developmental context and presence of cofactors, an activator of downstream genes, including other segmentation genes like engrailed and wingless. sdbonline.orgnih.govbiologists.comnih.govuniprot.org The dynamic nature of its regulatory activity highlights the complexity of the gene networks controlling segmentation. biologists.com
Beyond early segmentation, Odd proteins are involved in the development of a wide array of tissues and organs across different species. In Drosophila, Odd is expressed in developing mesoderm, ectoderm, and neural tissue, serving as a marker for specific cell subsets and playing roles in cell specification, migration, and morphogenesis during the formation of the heart, gut, and central nervous system. researchgate.netsdbonline.orgbiorxiv.orgnih.gov The Drosophila Odd family members (Odd, Bowl, Sob, Drm) are also involved in leg and hindgut development. researchgate.netcsic.es
In vertebrates, the Osr homologs are essential for the development of multiple organ systems. Osr1 and Osr2 are critical for kidney development, with studies in Xenopus and zebrafish showing both are necessary and sufficient for pronephros development. csic.esnih.gov They function as transcriptional repressors in this process. csic.esnih.gov Osr proteins are also involved in heart development, limb formation, craniofacial development (including palate and tongue), and the formation of synovial joints. biorxiv.orgnih.govwikipedia.orgwikidoc.orgpnas.org The conserved involvement of Odd-skipped family transcription factors in the development of structures like kidneys and gut across diverse species underscores the deep evolutionary roots of their developmental functions. csic.esnih.govnih.gov
The study of Odd proteins, therefore, provides a window into conserved developmental pathways and the intricate regulatory networks controlled by zinc finger transcription factors during embryogenesis and organ formation.
Data Tables:
While the text provides detailed findings, it doesn't present discrete datasets suitable for interactive tables in the traditional sense (e.g., numerical measurements across conditions). However, we can summarize key functional roles and homologous genes in a structured format.
| Species | Odd-skipped Family Members | Key Developmental Roles |
| Drosophila | Odd, Bowl, Sob, Drumstick | Segment patterning (pair-rule), Heart, Gut, CNS, Leg, Renal tubules (Malpighian tubules) development. researchgate.netsdbonline.orgcsic.esbiorxiv.orgnih.gov |
| C. elegans | Odd-1, Odd-2 | Gut development. nih.gov |
| Mammals (Mouse) | Osr1 (Odd1), Osr2 | Kidney, Heart (atrial septum, venous valves), Limb, Craniofacial (palate, tongue), Synovial joint development. nih.govbiorxiv.orgnih.govwikipedia.orgwikidoc.orgpnas.org |
| Xenopus | Osr1, Osr2 | Pronephros (kidney) development, Lung specification, Tracheal-esophageal separation. csic.esnih.govbiologists.com |
| Zebrafish | Osr1, Osr2 | Pronephros (kidney) development. csic.esnih.gov |
Detailed Research Findings Examples:
In Drosophila, Odd functions as a transcriptional repressor of other segmentation genes in the early embryo. researchgate.netbiologists.comnih.gov Experiments involving ectopic Odd expression have shown complex regulatory outcomes, indicating that Odd's activity is highly dependent on cofactors and developmental stage. biologists.com
Loss of Osr1 function in mice leads to severe developmental defects, including complete agenesis of adrenal glands, metanephric kidneys, and gonads, as well as defects in heart development like failure to form the atrial septum and hypoplastic venous valves. nih.govwikipedia.orgwikidoc.org This is linked to the downregulation of key regulators of early intermediate mesoderm development such as Lhx1, Pax2, and Wt1. nih.gov
In Xenopus and zebrafish, morpholino knockdown of either Osr1 or Osr2 results in severely impaired pronephros development, while overexpression promotes ectopic kidney tissue formation. csic.esnih.gov This highlights their essential and sufficient roles in pronenephros development in these organisms. csic.esnih.gov
Properties
CAS No. |
132191-97-0 |
|---|---|
Molecular Formula |
C11H16N2 |
Synonyms |
odd protein |
Origin of Product |
United States |
Molecular Architecture and Structural Determinants of Odd Protein
Predicted Amino Acid Length and General Composition.
The Drosophila Odd protein is predicted to have a length of 392 amino acids. alliancegenome.orgudel.edupax-db.org It is characterized as a highly basic protein. alliancegenome.orgudel.eduuniprot.orgalliancegenome.org Vertebrate homologs, such as human Odd-Skipped Related Transcription Factor 1 (OSR1) and Odd-Skipped Related Transcription Factor 2 (OSR2), exhibit different lengths, with human OSR1 being 527 amino acids long and human OSR2 being 312 amino acids long. sinobiological.comuniprot.org
| Protein Name | Organism | Predicted Amino Acid Length |
| Odd-skipped protein | Drosophila melanogaster | 392 |
| Odd-Skipped Related Transcription Factor 1 (OSR1) | Homo sapiens | 527 |
| Odd-Skipped Related Transcription Factor 2 (OSR2) | Homo sapiens | 312 |
Characterization of Cys-Cys/His-His Zinc Finger Repeat Motifs and Their Role as DNA Binding Domains.
A defining feature of the this compound is the presence of four tandem Cys-Cys/His-His (C2H2) zinc finger repeats located in the C-terminal half of the molecule. alliancegenome.orgudel.eduuniprot.orgalliancegenome.orguniprot.orguniprot.org These motifs are characteristic DNA-binding domains. uniprot.org The zinc fingers in Odd, as well as in related Drosophila proteins Sob and Bowl, conform to the canonical C2H2 structure, typically represented as C-X2-C-X12-H-X3-H. uniprot.org This structural conformation is commonly associated with the ability to bind DNA, although in some instances, it can also mediate protein-protein interactions. uniprot.org The presence and arrangement of these zinc finger repeats are consistent with the presumed function of Odd as a DNA binding protein and transcriptional regulator. alliancegenome.orgudel.eduuniprot.orgalliancegenome.orguniprot.org
Analysis of Structural Peculiarities and Divergences within the Family (e.g., C-terminal finger variations).
The Odd-skipped protein family in Drosophila includes Odd, Sob, Bowl, and Drumstick (Drm), while vertebrates have homologs like OSR1 and OSR2. uniprot.orgalliancegenome.orgensembl.orgorigene.comebi.ac.uk Structural comparisons within this family reveal notable divergences, particularly in the number and conservation of zinc finger motifs. The Drosophila this compound contains four tandem zinc fingers, whereas Sob and Bowl proteins each possess five tandem fingers. uniprot.orguniprot.orgensembl.orgebi.ac.ukuniprot.org Specifically, the this compound lacks a fifth, C-terminal finger that is present in Sob and Bowl. uniprot.orguniprot.orgensembl.orgebi.ac.ukuniprot.org Furthermore, the four common zinc fingers found in Odd are less conserved compared to the corresponding fingers in Sob and Bowl. uniprot.orguniprot.orgensembl.orgebi.ac.ukuniprot.org Amino acid substitutions within the zinc fingers of Odd, at positions that are constrained in Sob and Bowl, suggest functional divergence among these family members. ensembl.orgebi.ac.ukuniprot.org The Drm protein, another member of the Drosophila Odd-skipped family, contains two zinc finger motifs. uniprot.org
Vertebrate Odd-skipped related (Osr) proteins share structural homology with the Drosophila this compound, primarily within the zinc finger domains and an Engrailed homology 1 (Eh1)-like domain. origene.com The amino acid sequence identity within the zinc finger regions is particularly high between mammalian OSR1 and OSR2, reaching 98%. origene.com The location of the Eh1-like domain represents another point of divergence; in Xenopus Osr proteins, this domain is situated N-terminal to the zinc fingers, whereas in Drosophila Odd, it is located C-terminal. origene.com The Eh1-like motif in Odd has been shown to mediate the recruitment of the Groucho corepressor, playing a role in transcriptional repression. origene.comuniprot.org
| Protein Name | Organism | Number of Zinc Fingers |
| Odd-skipped protein | Drosophila melanogaster | 4 |
| Sob protein | Drosophila melanogaster | 5 |
| Bowl protein | Drosophila melanogaster | 5 |
| Drumstick protein | Drosophila melanogaster | 2 |
| OSR1 protein | Homo sapiens | 3 (in a related context, though the primary Odd family comparison focuses on the C2H2 type; some sources indicate 3 C2H2 fingers for OSR1) wikipedia.org |
| OSR2 protein | Homo sapiens | 5 (in a related context, though the primary Odd family comparison focuses on the C2H2 type) alliancegenome.org |
Identification of Polyserine and Polyglutamate Runs (e.g., OPA sequence).
The this compound sequence also includes regions characterized by runs of specific amino acids. Notably, there is a polyserine run and three polyglutamate runs. uniprot.org These repetitive sequences collectively correspond to an OPA sequence. uniprot.org Such regions can influence protein-protein interactions and transcriptional regulatory activity, although their precise roles in this compound function are subject to ongoing research.
Gene Expression and Transcriptional Regulation of Odd Protein
Dynamic Transcript Accumulation and Spatiotemporal Expression Patterns During Embryogenesis
The expression of the odd gene is highly dynamic throughout embryogenesis. Initially, odd transcripts appear in seven broad stripes, characteristic of pair-rule genes, which encircle the embryo. nih.gov This seven-stripe pattern is transient and undergoes a process of refinement and frequency doubling as development proceeds. elifesciences.org The spatiotemporal patterning of gene expression is a fundamental mechanism for developmental differentiation and homeostasis in living cells. nih.govrsc.org
The initial expression of odd is not uniform across all stripes. Stripes 1, 3, 5, and 6 appear early in development, followed by the emergence of stripes 2 and 4. nih.gov Stripe 7 is the last to become fully visible. nih.gov This temporal staggering of stripe formation suggests a complex regulatory landscape that integrates inputs from various maternal and gap genes. nih.gov The early stripes are more graded and less clearly separated compared to the later-forming stripes of other pair-rule genes like paired (prd) and sloppy-paired 1 (slp1). nih.gov
As cellularization proceeds, the apically localized odd transcripts contribute to a dynamic protein expression pattern. elifesciences.org Following the initial seven-stripe pattern, odd expression transitions to a segment polarity-like pattern of 14 stripes. nih.govnih.gov This transition from a double-segment to a single-segment periodicity is a crucial step in defining the parasegment boundaries. elifesciences.org
Establishment of Primary Stripe Patterns in Early Blastoderm Stages
The establishment of the initial seven stripes of odd expression is a direct consequence of the regulatory inputs from maternal effect and gap genes. These upstream genes create a non-periodic pattern of transcription factor concentrations along the anterior-posterior axis of the embryo. The odd locus contains stripe-specific cis-regulatory elements that interpret these concentration gradients and drive expression in precise locations. nih.gov
For instance, two identified cis-elements, odd_(−3) and odd_(−5), are responsible for the formation of the early odd stripes. The odd_(−3) element drives the expression of stripes 3 and 6, while the odd_(−5) element is responsible for stripes 1 and 5. nih.gov These elements are activated early in development and receive significant input from maternal and gap factors. nih.gov This mode of stripe formation, through the action of stripe-specific enhancers, has led to the classification of odd as a primary pair-rule gene, alongside runt (run) and fushi tarazu (ftz). nih.gov
The initial modulated expression of odd suggests a direct and complex interplay with the non-periodic maternal and gap gene products. This contrasts with the more refined and evenly spaced stripes of secondary pair-rule genes, which are primarily regulated by the periodic expression of the primary pair-rule genes. nih.gov
Mechanisms of Secondary Stripe Intercalation and Frequency Doubling
A key event in Drosophila segmentation is the transition from a seven-stripe to a fourteen-stripe pattern, a process known as frequency doubling. elifesciences.org The Odd protein plays a pivotal role in this process, particularly in the splitting of the broad stripes of the paired (prd) gene. elifesciences.org
The primary stripes of odd are located within the broader stripes of prd. As gastrulation begins, secondary interstripes of prd expression form, and this formation corresponds precisely with the cells that are expressing the this compound. elifesciences.org Experimental evidence strongly supports the model that this compound acts as a direct repressor of prd. In odd mutant embryos, the prd stripes fail to split. elifesciences.org Conversely, ectopic expression of Odd leads to the repression of prd expression. elifesciences.org
This frequency-doubling event is a rapid process that coincides with the activation of segment-polarity genes like engrailed (en), gooseberry (gsb), and wingless (wg). elifesciences.org However, the frequency-doubling of pair-rule gene expression occurs before segment-polarity proteins have had time to be synthesized, indicating that the initial splitting of stripes is a direct consequence of the interactions within the pair-rule gene network itself. elifesciences.org
Tissue-Specific and Stage-Specific Expression in Developing Mesoderm, Ectoderm, and Neural Tissue
Beyond its well-established role in embryonic segmentation in the ectoderm, the odd-skipped gene and its paralogs also exhibit tissue-specific expression patterns in other developing tissues. While detailed expression data for odd itself in the mesoderm and neural tissue is part of a broader developmental context, the principles of tissue-specific gene expression are governed by the interplay of lineage-specific transcription factors and signaling pathways.
During mesoderm development in Drosophila, the transcription factor Twist is a key initiator, activating a cascade of downstream genes necessary for the formation of various mesodermal derivatives, including the heart and somatic muscles. nih.govnih.gov The specification of different mesodermal fates is dependent on precise spatial and temporal gene expression, often regulated by signaling gradients like Bone Morphogenetic Protein (BMP). mdpi.comyoutube.com
In the ectoderm, which gives rise to the epidermis and the nervous system, patterning is also regulated by signaling gradients. mdpi.comyoutube.com The expression of specific genes in the dorsal ectoderm leads to the formation of neural tissue. The differentiation of neural stem cells into various neuronal and glial cell types is a highly regulated process involving a complex network of transcription factors. duke-nus.edu.sgtechnologynetworks.com While the direct role of odd in these specific lineages is an area of ongoing research, its fundamental role as a transcription factor suggests it could be involved in cell fate decisions within these tissues.
Regulation by Upstream Developmental Genes and Integration into Regulatory Networks
The expression of odd is intricately regulated by a network of upstream developmental genes, primarily the maternal effect and gap genes. These genes establish the initial anterior-posterior and dorsal-ventral axes of the embryo, providing the positional information that is interpreted by the cis-regulatory elements of pair-rule genes like odd. nih.gov
The odd gene is a component of a larger gene regulatory network (GRN) that controls segmentation. nih.gov This network consists of transcription factors and signaling molecules whose expression is controlled by cis-regulatory modules that define the logic of transcriptional responses. nih.gov The interactions within this network are complex, involving both activation and repression. For example, the this compound itself acts as a transcriptional repressor, influencing the expression of other pair-rule genes like prd. elifesciences.org
The concept of gene regulatory networks highlights how the expression of a single gene is dependent on the broader context of other regulatory factors present in a particular cell at a specific time. nih.govyoutube.com Understanding the complete GRN for segmentation requires identifying all the regulatory genes involved and characterizing their temporal and spatial expression patterns, as well as their direct and indirect interactions. nih.gov
Biological Functions and Mechanistic Roles of Odd Protein
Function as a Putative Transcription Factor and Regulator of Gene Expression
The Odd protein is a putative transcription factor characterized by the presence of C2H2-type zinc finger motifs, which are structures known to bind DNA. biologists.com This structural characteristic strongly suggests its function as a regulator of gene expression, a role that has been substantiated by extensive genetic and molecular studies. biologists.comnih.gov The protein encoded by the odd-skipped (odd) gene is a DNA-binding transcription factor that participates in the complex gene regulatory networks governing embryonic development. sdbonline.org Its primary mechanism involves binding to specific DNA sequences in the regulatory regions of target genes, thereby controlling their transcription. This regulatory activity is fundamental to its diverse biological roles, from patterning the early embryo to shaping specific tissues and organs. biologists.com
Dual Role in Activating and Repressing Downstream Target Genes During Drosophila Embryogenesis
The this compound exhibits functional duality, capable of both activating and repressing the expression of its downstream target genes. biologists.com This context-dependent activity is crucial for the precise spatial and temporal control of gene expression during the rapid development of the Drosophila embryo.
One of the well-documented targets of Odd is the pair-rule gene fushi tarazu (ftz). sdbonline.org Research has shown that Odd can both repress and activate ftz, with the specific outcome depending on the developmental stage. sdbonline.org Initially, genetic experiments suggested that Odd's primary function was negative regulation. sdbonline.org For instance, Odd represses the expression of fushi tarazu, engrailed (en), and wingless (wg) in the central regions of even-numbered parasegments. nih.govsdbonline.org The repression of wg is a specific function of Odd-skipped, which helps define the boundaries of gene expression. nih.gov Conversely, ectopic expression of ftz leads to the rapid activation and expansion of odd expression, indicating a complex regulatory feedback loop. sdbonline.org This dynamic interplay of activation and repression highlights that Odd's function is highly dependent on the presence of cofactors or other regulatory proteins. sdbonline.org
| Target Gene | Regulatory Action by this compound | Developmental Context | Reference |
|---|---|---|---|
| fushi tarazu (ftz) | Activation & Repression | Embryonic Segmentation | sdbonline.org |
| engrailed (en) | Repression | Parasegment Boundary Formation | nih.govsdbonline.org |
| wingless (wg) | Repression | Parasegment Boundary Formation | nih.govsdbonline.org |
Critical Involvement in Embryonic Segmentation and the Patterning of Odd-Numbered Segments
The odd-skipped gene was originally identified as a "pair-rule" gene due to the specific phenotype observed in mutant embryos. biologists.com Mutations in the odd locus result in the loss of anterior portions of the odd-numbered segments in the Drosophila embryo. biologists.comnih.gov This patterning defect is often accompanied by a mirror-image duplication of the adjacent posterior regions of the even-numbered segments. nih.gov
This role places this compound as a critical component of the genetic hierarchy that subdivides the embryo into repeating segmental units. sdbonline.org The this compound is expressed in a characteristic seven-stripe pattern during the cellular blastoderm stage, corresponding to the even-numbered parasegments (which overlap with the odd-numbered segments). biologists.com Its function is to interpret information from the gap genes and regulate the expression of segment polarity genes like engrailed and wingless, thereby establishing the parasegmental boundaries that are fundamental to the larval body plan. nih.gov The precise repression of these target genes by Odd is essential for defining the anterior and posterior compartments of each segment. nih.gov
Role in Tissue Morphogenesis, Including Apodeme Invagination and Appendicular Tendon Development
Beyond its role in segmentation, the Odd-skipped family of transcription factors is essential for tissue morphogenesis, which involves the orchestration of cell shape changes, movements, and interactions to form complex structures. biologists.com A significant example of this function is in the development of the musculoskeletal system in Drosophila, specifically in the formation of appendicular tendons.
During the development of the fly leg, tendon-like connective tissues, also known as apodemes, arise from epithelial cells that invaginate into the leg cavity. nih.gov Studies have shown that the genes odd-skipped and stripe are required downstream of the Notch signaling pathway to promote the morphogenesis of these tube-shaped internal tendons. biologists.comnih.gov Tendon precursor cells are established within groups of intersegmental leg joint cells that express odd-skipped genes. nih.gov Here, Odd proteins are involved in controlling the local invagination and folding of the leg disc epithelium, which is a critical early step in forming the joints between leg segments. biologists.com
Contributions to Organogenesis: Heart Development (e.g., atrial septum, venous valves) and Urogenital System Development (e.g., kidney, nephric duct)
In vertebrates, the homolog of odd-skipped, known as Odd-skipped related 1 (Odd1 or Osr1), is a crucial regulator of organogenesis, particularly in the development of the heart and urogenital system. nih.govnih.gov Studies using mouse models with a targeted null (B1181182) mutation in the Odd1 gene have revealed its essential functions. nih.gov
In heart development, Odd1 is necessary for the proper formation of the atrial septum and venous valves. nih.govnih.gov Mutant embryos lacking Odd1 fail to form the primary atrial septum and exhibit hypoplastic (underdeveloped) venous valves, leading to severe cardiac defects. nih.gov Unlike other key regulatory genes in heart development, the expression of Odd1 is specifically restricted to the central dorsal domain of the atrial myocardium during this process. nih.govnih.gov
In the urogenital system, Odd1 is one of the earliest molecular markers for the intermediate mesoderm, the embryonic tissue that gives rise to the kidneys and gonads. nih.govwikipedia.org Its function is critical for the development of these structures. nih.gov Homozygous Odd1 mutant embryos display a complete absence (agenesis) of metanephric kidneys and gonads. nih.govnih.gov Molecular analyses show that Odd1 acts upstream of other key regulators of early intermediate mesoderm development, including Lhx1, Pax2, and Wt1. nih.govnih.gov The expression of these essential transcription factors is significantly reduced in Odd1 mutants, leading to massive apoptosis in the nephrogenic mesenchyme and a failure of nephric duct elongation and kidney induction. nih.govnih.gov
| Organ System | Specific Structure | Role of Odd1/Osr1 | Downstream/Related Genes | Reference |
|---|---|---|---|---|
| Heart | Atrial Septum | Essential for formation | Nkx2.5, Pitx2, Tbx5 (unaltered) | nih.govnih.gov |
| Venous Valves | Required for proper morphogenesis | N/A | nih.gov | |
| Urogenital | Metanephric Kidney | Essential for formation (prevents agenesis) | Lhx1, Pax2, Wt1 (down-regulated in mutant) | nih.govnih.gov |
| Nephric Duct | Required for elongation | Lhx1, Pax2, Wt1 | nih.govnih.gov |
Influence on Neurite Morphology and Neuronal Cell Survival within the Central Nervous System
In the central nervous system (CNS) of Drosophila, Odd-skipped plays a pivotal role in neurogenesis, specifically influencing the growth and branching of neurites. Research indicates that proper levels of this compound are critical for normal neuronal morphology. A loss-of-function of odd-skipped prevents neurite outgrowth, whereas both overexpression and misexpression lead to significant defects in neurite branching and arborization.
Molecular Interactions with Other Signaling Components
The function of this compound as a transcription factor is mediated through its interaction with other proteins and its position within larger signaling pathways. Its regulatory activity is not performed in isolation but is part of a combinatorial code of protein interactions that defines cell fates.
During embryonic segmentation, Odd interacts with other pair-rule proteins to establish segment boundaries. It acts in a combinatorial manner with Ftz to define the stripes of engrailed expression. sdbonline.org In this interaction, Odd does not necessarily alter the levels of Ftz protein but instead acts to prevent Ftz from activating engrailed in specific domains. sdbonline.org
In the context of tissue morphogenesis, Odd's role in tendon development is directly linked to the Notch signaling pathway. biologists.comnih.gov The odd-skipped family of genes is a key group that functions downstream of Notch activation to induce the morphological changes required for joint formation in the developing leg. biologists.comnih.govsdbonline.org The expression of odd is induced in cells that are responding to Notch signals, placing it as a direct effector of this highly conserved signaling pathway. biologists.comsdbonline.org Additionally, other members of the Odd-skipped family have been shown to physically interact with the transcriptional regulator Lines, suggesting a broader network of protein-protein interactions. sdbonline.org
Genetic Dissection and Phenotypic Consequences of Odd Protein Perturbations
Characterization of Pattern Defects and Segment Loss in Odd-skipped Mutant Embryos
Mutations in the odd-skipped gene in Drosophila result in a classic pair-rule phenotype, characterized by defects in alternating segments. sdbonline.orgwikipedia.org Homozygous odd mutant embryos exhibit deletions of the anterior regions of the odd-numbered segments. nih.gov Specifically, the posterior rows of denticles in these segments are deleted and replaced by a mirror-image duplication of the adjacent anterior regions. sdbonline.org This phenotype is attributed to the ectopic expression of the segment polarity genes engrailed (en) and wingless (wg), suggesting that a primary function of the Odd protein is to repress the transcription of these genes in the anterior portion of odd-numbered segments. sdbonline.orgbiologists.com
In odd mutants, the establishment of parasegmental boundaries is disrupted. sdbonline.org The derepression of the en activator, fushi-tarazu (ftz), within the even-numbered parasegments leads to the formation of an ectopic en stripe posterior to the normal one. biologists.com This, in turn, causes an expansion of wg expression, creating an additional parasegment boundary with reversed polarity. sdbonline.orgbiologists.com Furthermore, segmental grooves, which are epidermal indentations, are partially missing in the even-numbered parasegments of odd mutant embryos. biologists.com
| Phenotypic Defect | Affected Region | Molecular Consequence | Reference |
|---|---|---|---|
| Deletion of posterior denticle rows | Odd-numbered segments | Loss of anterior structures within the segment | sdbonline.org |
| Mirror-image duplication | Replaces deleted posterior regions | Duplication of remaining anterior structures | sdbonline.org |
| Ectopic gene expression | Even-numbered parasegments | Ectopic expression of engrailed (en) and wingless (wg) | sdbonline.org |
| Partially missing segmental grooves | Even-numbered parasegments | Disruption of epidermal morphology | biologists.com |
Analysis of Functional Consequences of this compound Overexpression and Knockdown
Overexpression and knockdown studies have further elucidated the multifaceted roles of the this compound. Ectopic expression of odd in the developing leg imaginal disc of Drosophila induces the formation of epithelial invaginations, a key process in joint formation. sdbonline.orgnih.gov This suggests that Odd, along with its family members, mediates Notch signaling to promote specific morphogenetic changes during limb development. sdbonline.orgnih.gov
Pulsed, ubiquitous expression of this compound at different developmental stages reveals its complex regulatory activities. biologists.comnih.gov Ectopic Odd can repress certain target genes, such as wingless (wg) and engrailed (en), throughout development. biologists.com However, its effect on other genes is context-dependent. For instance, Odd can both repress and activate fushi tarazu (ftz), depending on the developmental stage. biologists.comnih.gov This indicates that Odd's function is modulated by the presence of cofactors or other regulatory proteins. nih.gov The cuticular phenotype resulting from ectopic Odd expression is complementary to the odd mutant phenotype, showing deletions primarily in the even-numbered parasegments. biologists.com
In the red flour beetle, Tribolium castaneum, RNA interference (RNAi) knockdown of Tc-odd results in pair-rule-like defects, including the misregulation of segment-polarity genes and other pair-rule genes like even-skipped and runt. sdbonline.org This suggests a conserved role for odd as a pair-rule gene in insect segmentation. sdbonline.org
| Experimental Approach | System | Observed Phenotype/Effect | Reference |
|---|---|---|---|
| Overexpression (Ectopic) | Drosophila leg disc | Induction of epithelial invaginations, characteristic of joint formation. | sdbonline.orgnih.gov |
| Overexpression (Pulsed, Ubiquitous) | Drosophila embryo | Repression of wg and en; stage-dependent repression and activation of ftz; deletions in even-numbered parasegments. | biologists.comnih.gov |
| Knockdown (RNAi) | Tribolium castaneum embryo | Pair-rule-like defects, misregulation of segment-polarity and pair-rule genes. | sdbonline.org |
Genetic Interactions with Other Pair-Rule Genes and Zinc Finger Proteins
The function of the this compound is intricately linked to a network of genetic interactions, particularly with other pair-rule genes. In Drosophila, extensive genetic studies have shown that the odd mutant phenotype can be suppressed by mutations in other pair-rule loci, including even-skipped (eve), paired (prd), and sloppy paired (slp). nih.gov For example, in odd eve double mutants, cuticle structures that are typically deleted in the single mutants are restored, indicating that these genes act antagonistically to define cell fates. nih.gov
The regulation of the segment polarity gene engrailed (en) is a key node of these interactions. A combinatorial model suggests that Fushi-tarazu (Ftz) activates en, while Odd represses it. sdbonline.org Even-skipped (Eve) acts to restrict Odd's activity, thereby permitting en activation in a narrow stripe. sdbonline.org The non-canonical pair-rule gene odd-paired (opa) is also required for the proper expression of odd, specifically for the appearance of its secondary stripes during the transition to single-segment periodicity. elifesciences.orgelifesciences.org
The odd-skipped gene belongs to a family of genes encoding zinc finger proteins. nih.govnih.gov In Drosophila, this family includes sister of odd and bowl (sob), bowel (bowl), and drumstick (drm). sdbonline.orgnih.gov These genes often have overlapping expression patterns and can act redundantly. nih.gov For example, ectopic expression of odd, sob, or drm can induce similar morphological changes in the developing leg. nih.gov The Bowl protein, which contains five tandem zinc fingers compared to Odd's four, interacts with other zinc finger proteins like Lines to regulate development in the hindgut and dorsal epidermis. sdbonline.orgnih.gov
| Interacting Gene | Type of Interaction | Functional Consequence | Reference |
|---|---|---|---|
| even-skipped (eve) | Antagonistic/Suppression | Eve restricts Odd activity; odd eve double mutants show phenotypic suppression. | sdbonline.orgnih.gov |
| engrailed (en) | Repression | Odd represses en to define segment boundaries. | sdbonline.orgnih.gov |
| fushi tarazu (ftz) | Antagonistic | Ftz activates en while Odd represses it. | sdbonline.org |
| sloppy paired (slp) | Suppression | Double mutant combinations show phenotypic suppression. | nih.gov |
| odd-paired (opa) | Activation/Requirement | Opa is required for the formation of secondary odd stripes. | elifesciences.org |
| bowl (bowl) | Family Member Interaction | Bowl is a related zinc finger protein involved in hindgut and leg development. | sdbonline.orgnih.govnih.gov |
Methodological Approaches in Odd Protein Research
Classical Genetic Screens and P Element Transposon Tagging for Gene Identification.
Classical genetic screens in Drosophila have been instrumental in identifying genes involved in embryonic development, including odd-skipped. These screens often rely on observing phenotypic defects in mutant embryos. The odd-skipped gene was initially identified as one of the eight known pair-rule genes based on the pattern defects observed in mutant embryos, specifically in the anterior regions of odd-numbered segments. nih.gov
P element transposon tagging is a specific genetic technique that has been used to clone the odd gene. This method involves the insertion of a P element transposon into or near a gene, which can disrupt its function and serve as a molecular tag to isolate the genomic DNA flanking the insertion site. P element transposon tagging was used to clone approximately 25 kb of DNA from the odd genomic region. nih.gov Molecular analysis of phenotypic revertants, where the P element is excised and the wild-type phenotype is restored, confirmed that the P element insertion was responsible for the observed odd mutation. nih.gov This technique allowed for the isolation and characterization of the odd gene.
Advanced Gene Expression Analysis Techniques (e.g., in situ hybridization, LacZ reporter constructs).
Analyzing the spatial and temporal expression patterns of the odd-skipped gene is crucial for understanding its developmental roles. Several advanced techniques have been employed for this purpose.
In situ hybridization is a widely used technique to detect the localization of specific mRNA transcripts within tissues or embryos. In situ hybridization analysis has shown that odd transcripts accumulate in a dynamic pattern during early embryogenesis in Drosophila. nih.govresearchgate.net This expression exhibits two temporally distinct modes: an initial "pair-rule" pattern of seven stripes at the blastoderm stage, reflecting a double segment periodicity, followed by the appearance of secondary stripes during gastrulation, resulting in labeling in every segment in the extended germ band. nih.govresearchgate.net Whole-mount in situ hybridization using digoxigenin-labeled probes is a common method for visualizing odd mRNA distribution in Drosophila embryos. biologists.com
LacZ reporter constructs are another powerful tool for studying gene expression. In these constructs, the regulatory sequences of a gene (like odd) are fused to the bacterial lacZ gene, which encodes the enzyme beta-galactosidase. The expression of beta-galactosidase, which can be detected by enzymatic assays or antibody staining, then serves as a readout for the activity of the gene's regulatory elements. LacZ reporter constructs have been used to study the expression driven by specific enhancer elements associated with the odd-skipped gene or other segmentation genes influenced by Odd protein. molbiolcell.org For instance, reporter constructs containing specific enhancer elements upstream of the slit gene, which is regulated by Odd, have been used to demonstrate expression patterns in odd- and even-numbered stripes. molbiolcell.org In experiments involving odd mutant embryos, homozygous mutants have been identified by double labeling with odd mRNA probes and anti-beta-galactosidase antibodies, where beta-galactosidase expression indicates the presence of a wild-type chromosome marked with hb-lacZ. biologists.com Targeted disruption of the mouse Odd1 gene has also involved replacing a coding region with a modified bacterial lacZ gene to produce a functional beta-galactosidase fusion protein, allowing for the tracking of Odd1 expression. nih.gov
Functional Perturbation Strategies (e.g., RNA interference (RNAi), UAS-Odd systems, targeted gene mutations).
To investigate the function of the this compound, researchers employ strategies to perturb its activity or expression levels.
RNA interference (RNAi) is a technique used to reduce the expression of a specific gene by introducing double-stranded RNA molecules that lead to the degradation of the target mRNA. RNAi has been used to study the function of odd-skipped orthologs in other organisms, such as Tribolium castaneum. Knockdown of odd-skipped orthologs in Tribolium using RNAi has resulted in axial elongation defects and partial pair-rule-like segmentation defects, suggesting roles in germ-band elongation and segment delineation. researchgate.net RNAi analysis in Caenorhabditis elegans has indicated that the odd-1 and odd-2 genes, homologs of odd-skipped, play essential and distinct roles during gut development. nih.gov
The UAS-GAL4 system is a widely used binary expression system in Drosophila that allows for targeted gene expression or overexpression. In this system, a fly line carries a construct with the yeast GAL4 transcription factor under the control of a specific promoter (e.g., tissue-specific or inducible), and another line carries a gene of interest (like odd) under the control of the Upstream Activating Sequence (UAS) recognized by GAL4. Crossing these lines results in the expression of the gene of interest in the pattern dictated by the GAL4 driver. Heat-inducible UAS-Odd systems, where the odd cDNA is placed under the control of the hsp70 heat-shock gene promoter in a P-element vector, have been generated to induce ectopic expression of this compound at specific times during development. biologists.com This allows researchers to study the effects of Odd expression outside its normal pattern. Pulses of ectopic Odd expression have been used to test the response of candidate target genes. biologists.com Overexpression screens using UAS-Odd systems have also been employed to identify genes that can suppress toxicity associated with certain genetic conditions. ucl.ac.uk
Targeted gene mutations, including the generation of null (B1181182) mutations, are crucial for understanding the in vivo function of a gene. In Drosophila, classical genetic screens and techniques like P element excision have been used to generate and analyze odd mutations. nih.gov In mice, targeted null mutations have been generated in Odd1, a homolog of Drosophila odd-skipped. nih.gov These mutant mice exhibit specific defects in heart and kidney development, demonstrating the essential role of Odd1 in these processes. nih.gov Analysis of mutant phenotypes is fundamental to understanding the biological roles of the this compound and its homologs.
Immunological Techniques for Protein Distribution and Level Analysis (e.g., this compound antibody staining, Western blot).
To study the this compound itself, including its localization, distribution, and abundance, immunological techniques are indispensable.
Antibody staining, or immunohistochemistry/immunofluorescence, uses antibodies to detect the presence and location of a specific protein in tissues or cells. Antibodies specific to the this compound have been used to examine its distribution at different embryonic stages in Drosophila. researchgate.netsdbonline.org This has revealed that Odd is a specific and persistent marker for subsets of cells in developing mesoderm, ectoderm, and neural tissue, even after its initial role in segmentation. researchgate.netsdbonline.org Double labeling experiments using anti-beta-galactosidase antibodies in conjunction with odd mRNA probes have also been used to identify homozygous odd mutant embryos. biologists.com
Western blot (also known as immunoblotting) is a widely used technique to detect specific proteins in a sample and analyze their size and abundance. wikipedia.orgthermofisher.comnih.gov The process involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with a primary antibody specific to the target protein, followed by a labeled secondary antibody for detection. wikipedia.orgthermofisher.comnih.gov Western blotting can be used to verify the production of a protein after cloning or to assess the levels of the this compound in different experimental conditions. wikipedia.org While not explicitly detailed in the search results for this compound studies, Western blotting is a standard technique for protein analysis and would be applicable for quantifying this compound levels or confirming its presence. The technique allows for qualitative and semi-quantitative data about the protein of interest. thermofisher.com
Bioinformatic Tools and Phylogenetic Analyses for Homology and Evolutionary Conservation Studies.
Bioinformatic tools and phylogenetic analyses are essential for understanding the evolutionary history of the this compound family and identifying homologous genes and conserved regions across different species.
Sequence comparisons are a fundamental bioinformatic approach used to identify homologous proteins and conserved domains. The this compound contains four tandem Cys-Cys/His-His zinc finger repeats, which are characteristic DNA-binding motifs. nih.gov Sequence comparisons with homologs from insects (like Anopheles) and mammals have revealed that the odd-skipped family of genes encodes a discrete subset of C2H2 zinc finger proteins that are widely distributed among metazoan phyla. nih.gov These comparisons suggest that two paralogs were present in an ancestral metazoan, with additional duplications occurring later in different lineages. nih.gov Human OSR1, related to Drosophila odd, was isolated using bioinformatics and cDNA-PCR, and it contains conserved zinc fingers and a tyrosine phosphorylation site found in Drosophila odd and other family members. genecards.org
Phylogenetic analyses involve constructing evolutionary trees based on sequence data to infer the evolutionary relationships between genes and organisms. Phylogenetic studies of the odd-skipped family have provided insights into their evolutionary history and the likely ancestral functions. nih.gov For example, analyses suggest that gut specification might represent an ancestral role for genes in this family, based on the functions of C. elegans homologs which are most similar to Drosophilabowel and drumstick. nih.gov Computational methods for protein function analysis often rely on sequence-based methods, including constructing alignments between protein sequences to study the evolution between homologous proteins. ucla.edu
Bioinformatic tools are also used to identify potential DNA binding sites for transcription factors like the this compound. Analysis has been performed to identify differentially expressed genes containing the highly conserved Odd-skipped binding motif (GCTACTG) to identify potential direct targets of Odd. ucl.ac.uk
Evolutionary and Comparative Aspects of Odd Protein Function
Analysis of Phylogenetic Relationships within the Odd-skipped Gene Family Across Diverse Organisms
The Odd-skipped gene family belongs to a larger group of proteins characterized by C2H2 zinc finger domains, which are highly conserved structural motifs that bind DNA. nih.govnih.gov Phylogenetic analyses based on the alignment of these conserved domains reveal the evolutionary relationships among family members and across different species.
In Drosophila melanogaster, the family includes the original odd-skipped (odd) gene as well as two related genes, sister of odd (sob) and bowel (bowl). nih.govnih.gov Both Sob and Bowl proteins feature five tandem zinc fingers, a structure that is highly conserved. In contrast, the Odd protein is distinguished by the absence of the fifth, C-terminal finger and shows less conservation among the four common fingers. nih.govsdbonline.org The genes for odd and sob are closely linked and share similar striped expression patterns during embryogenesis, suggesting a more recent shared evolutionary origin or functional relationship compared to bowl, which is less tightly linked and has a distinct expression pattern. nih.govnih.gov
Broader phylogenetic studies including other insects, such as the red flour beetle (Tribolium castaneum) and the honeybee (Apis mellifera), show that the paralogous members of the Odd-skipped family cluster together. researchgate.net This clustering suggests that the gene duplication events that gave rise to the different family members (like odd, sob, and bowl) occurred before the divergence of these major holometabolous insect clades. researchgate.net
In vertebrates, the orthologs of the odd-skipped gene are known as Odd-skipped related (Osr) genes. researchgate.net For instance, mice have two such genes, Osr1 and Osr2. researchgate.netnih.gov The presence of these orthologs across such a wide evolutionary distance underscores the ancient origins and fundamental importance of this gene family in the animal kingdom.
| Gene Family Member | Characteristic Feature | Organism(s) |
| Odd | Four C2H2 zinc fingers; lacks fifth C-terminal finger. nih.govsdbonline.org | Drosophila melanogaster |
| Sob (sister of odd) | Five tandem C2H2 zinc fingers. nih.govsdbonline.org | Drosophila melanogaster |
| Bowl (bowel) | Five tandem C2H2 zinc fingers. nih.govsdbonline.org | Drosophila melanogaster |
| Osr1 (Odd-skipped related 1) | Vertebrate ortholog of odd. researchgate.netnih.gov | Mouse, Xenopus, Zebrafish |
| Osr2 (Odd-skipped related 2) | Vertebrate ortholog of odd. researchgate.net | Mouse, Xenopus, Zebrafish |
Identification of Conserved and Divergent Roles in Developmental Regulation Across Species (e.g., Drosophila vs. Mouse/Xenopus)
The functions of the Odd-skipped gene family exhibit both remarkable conservation and significant divergence across different animal lineages, providing a classic example of how a conserved "toolkit" of genes can be adapted for various developmental contexts.
Conserved Roles: A primary conserved function of the Odd-skipped family appears to be in organogenesis, particularly in the formation of excretory and digestive systems.
In Drosophila, Odd proteins are required for the proper development of the Malpighian tubules, which are the fly's renal organs. researchgate.net
In vertebrates, including mice, Xenopus, and zebrafish, the Odd orthologs Osr1 and Osr2 are essential for the development of the kidney (pronephros). researchgate.net
Expression of Odd-skipped genes in the intestinal tract is also an evolutionarily conserved feature, observed in C. elegans, Drosophila, and vertebrates. researchgate.net
This functional conservation is so deep that Drosophila this compound can induce kidney tissue formation when expressed in Xenopus embryos, highlighting a shared molecular mechanism likely involving the recruitment of Groucho-like co-repressors. researchgate.net
Divergent Roles: Despite these conserved functions, the most well-known role of odd in Drosophila is highly specific to arthropod development.
Drosophila Segmentation: In the early Drosophila embryo, odd functions as a pair-rule gene, which helps establish the boundaries of alternating segments. nih.govprinceton.edu It is initially expressed in seven stripes corresponding to its role in the segmentation hierarchy. nih.govnih.govnih.gov Later, its expression transitions to a segment-polarity-like pattern, and it plays a crucial role in limb development by promoting the formation of joints downstream of the Notch signaling pathway. sdbonline.orgresearchgate.netnih.gov This role in segmentation by defining parasegmental boundaries appears to be a derived trait in insects. sdbonline.org
Vertebrate Development: In contrast, the vertebrate orthologs (Osr1 and Osr2) are not involved in segmentation. Instead, they have been co-opted for other developmental processes. In the mouse embryo, Osr1 is expressed in the intermediate mesoderm (the precursor to the kidneys), and also shows dynamic expression during the development of limbs and branchial arches. nih.gov
| Organism | Conserved Role(s) | Divergent/Specific Role(s) |
| Drosophila melanogaster | Gut development; Malpighian tubule (renal organ) development. researchgate.net | Embryonic segmentation (pair-rule gene); leg joint formation. sdbonline.orgnih.gov |
| Mouse / Xenopus | Gut development; Kidney development. researchgate.net | Limb and branchial arch development (not involved in segmentation). nih.gov |
| C. elegans | Gut development. researchgate.net | Not applicable |
Adaptive Significance of this compound in Evolutionary Developmental Biology
The study of the Odd-skipped gene family provides a compelling illustration of key principles in evolutionary developmental biology (evo-devo). wikipedia.org The evolution of this family demonstrates how a limited set of "toolkit" genes, which are ancient and highly conserved, can be repurposed and modified to generate a vast diversity of organismal forms. nih.gov
The adaptive significance of the this compound lies in its functional plasticity as a transcriptional regulator. The core structure—the zinc finger domains—provides a conserved mechanism for DNA binding, but the evolution of its regulatory targets and expression patterns allows for its integration into different developmental networks.
Gene Duplication and Functional Divergence: The expansion of the Odd-skipped family through gene duplication in insects (e.g., odd, sob, bowl) allowed for the partitioning of ancestral functions and the evolution of new ones (neofunctionalization). While sob and odd maintain some overlapping expression, the divergence in their protein structure and the distinct roles of bowl in terminal embryonic regions indicate substantial functional evolution following duplication. nih.govsdbonline.org
Co-option and Regulatory Evolution: The recruitment of odd into the Drosophila segmentation pathway is a prime example of co-option, where an existing gene is employed for a new function. Its role in repressing other segmentation genes was a key adaptation in the evolution of the insect body plan. sdbonline.org Similarly, the specialized roles of Osr genes in vertebrate limb and craniofacial development represent the co-option of an ancestral organogenesis gene into novel vertebrate-specific structures. nih.gov This highlights that much of evolution occurs not through the invention of new genes, but through changes in the regulation of existing ones. nih.gov
Deep Homology: The conserved role of Odd-skipped proteins in the development of excretory organs in both insects (Malpighian tubules) and vertebrates (kidneys) is an example of deep homology. researchgate.net It suggests that the last common ancestor of these groups already used an ancestral Odd-like gene to specify aspects of excretory system development. This conserved regulatory module was then maintained and adapted over hundreds of millions of years of evolution.
In essence, the this compound family exemplifies how evolution tinkers with a conserved set of molecular tools. Its adaptive significance is not tied to a single, immutable function, but to its capacity to be integrated into diverse gene regulatory networks, enabling the evolution of both conserved body plans and novel morphological features.
Future Directions and Emerging Research Avenues for the Odd Protein Family
Comprehensive Elucidation of the Full Spectrum of Downstream Targets and Regulatory Networks
A primary objective for future research is the comprehensive identification of the direct and indirect downstream targets of Odd family proteins. While some targets have been identified, a complete picture of the genetic and molecular cascades they initiate remains to be painted. In Drosophila, the Odd-skipped family functions downstream of the Notch signaling pathway to regulate genes involved in cytoskeletal architecture and cell adhesion, which are critical for joint formation in the developing leg.
In mammals, the regulatory networks are similarly complex. For instance, Osr1 has been identified as a direct downstream target of the T-box transcription factor Tbx5 in the second heart field, establishing a critical pathway for atrial septation. In the context of kidney development, the expression of key regulatory genes of the early intermediate mesoderm, such as Lhx1, Pax2, and Wt1, is significantly downregulated in the absence of Odd1 (the mouse homolog of Osr1), leading to the failure of metanephric induction. Furthermore, studies on Osr2 have shown that it regulates a wide array of genes involved in fundamental cellular processes like proliferation and the cell cycle. Future research will likely employ high-throughput techniques such as ChIP-sequencing and RNA-sequencing in specific cell types and developmental stages to build a complete interactome for each Odd family member. This will be crucial for understanding how these transcription factors orchestrate complex developmental events.
Investigation into the Precise Molecular Mechanisms Governing Context-Dependent Odd Protein Activity
A fascinating aspect of the this compound family is its ability to function as both a transcriptional activator and a repressor, depending on the cellular and developmental context. This functional duality is a critical area for future investigation. In Drosophila embryogenesis, the this compound can either activate or repress the expression of its downstream target genes. Evidence suggests that there are temporal switches in its regulatory function; for example, Odd does not repress the transcription of the pair-rule gene paired (prd) until a specific phase of development.
Understanding the molecular basis for this switch is a key challenge. Future studies will need to focus on identifying the co-factors that associate with Odd proteins to mediate either activation or repression. The composition of these regulatory complexes likely changes in response to upstream signaling pathways and the specific promoter context of target genes. Unraveling these mechanisms will require a combination of proteomics to identify interacting proteins, structural biology to understand how these complexes assemble, and functional genomics to determine how these interactions influence gene expression in a spatiotemporal manner.
Exploring Potential Roles of Odd Proteins in Human Development and Disease
The established roles of Odd family proteins in animal models strongly suggest their importance in human development and their potential involvement in congenital diseases. In mice, Osr1 and Osr2 are essential for the proper development of the kidneys, heart, and palate. A null (B1181182) mutation in Osr2 leads to impaired palatal shelf growth and results in cleft palate, a common human birth defect. Similarly, the absence of Odd1/Osr1 is catastrophic, causing failure of atrial septum formation in the heart and complete agenesis of the metanephric kidneys and gonads. These findings highlight OSR1 and OSR2 as candidate genes for human congenital anomalies affecting these organs.
Future research should focus on screening for mutations in OSR genes in patients with relevant congenital malformations, such as renal hypoplasia or aplasia, cardiac septal defects, and cleft palate. Establishing a definitive link between OSR gene variants and human disease will be vital. Furthermore, investigating the role of these proteins in the context of other diseases is a promising frontier. For instance, given Osr2's role in regulating cell proliferation, its potential involvement in cancer warrants exploration. Understanding the function of Odd proteins in human health and disease could pave the way for new diagnostic and therapeutic strategies.
Development of Novel Methodological Tools for Precise Spatiotemporal Manipulation of this compound Activity
To fully dissect the dynamic functions of Odd proteins during development, researchers need tools that allow for precise control over their activity in both space and time. The development and application of such novel methodologies is a critical future direction. Since Odd family members are zinc-finger transcription factors, they are amenable to sophisticated genetic and molecular engineering.
One promising approach is the use of optogenetics. Systems like the "light-inducible transcription using engineered zinc finger proteins" (LITEZ) could be adapted for Odd proteins. This system combines light-sensitive proteins, such as GIGANTEA and the LOV domain of FKF1 from Arabidopsis thaliana, with a customizable zinc-finger protein fused to a transcriptional activation domain like VP16. By shining light on specific cells or tissues at specific times, researchers could precisely control the transcriptional activity of an engineered this compound. This would allow for a level of control that is not possible with traditional genetic knockout or overexpression models. Such tools would enable researchers to turn this compound function "on" or "off" with high spatiotemporal resolution, providing unprecedented insight into their specific roles during intricate morphogenetic processes. Further development in chemogenetics, using small molecules to control protein activity, could also provide complementary methods for manipulating this compound function.
Q & A
Q. How can researchers experimentally validate "missing proteins" that lack detectable expression evidence?
Methodological Answer: Prioritize multi-omics approaches combining transcriptomic data (e.g., RNA-seq) with targeted proteomic methods like tandem mass spectrometry (LC-MS/MS) using inclusion lists for predicted peptides. For low-abundance proteins, employ enrichment strategies such as subcellular fractionation or affinity purification. Cross-validate findings with antibody-based techniques (e.g., Western blot) or Edman sequencing .
Q. What computational tools are recommended for initial functional annotation of proteins with no known homologs?
Methodological Answer: Use structure-based prediction tools like AlphaFold or RoseTTAFold to infer 3D conformations, followed by DALI or CE-align for structural similarity searches. Integrate domain databases (e.g., Pfam, InterPro) and machine learning platforms (e.g., DeepGO) to predict molecular functions. For iterative refinement, leverage platforms like ProteINSIDE to analyze protein-protein interaction (PPI) networks and Gene Ontology (GO) terms .
Q. How can researchers distinguish intrinsic disorder in proteins from technical artifacts in experimental data?
Methodological Answer: Combine biophysical assays (e.g., circular dichroism, NMR) with computational predictors (e.g., DISOPRED3, IUPred3) to identify intrinsically disordered regions (IDRs). Validate using mutagenesis to stabilize disordered regions and test functional impacts. Cross-reference with evolutionary conservation patterns to rule out random noise .
Advanced Research Questions
Q. How should experimental designs address contradictions between high-throughput PPI data and low-throughput validation studies?
Methodological Answer: Apply orthogonal validation methods (e.g., co-immunoprecipitation, fluorescence complementation) to confirm interactions. Use Bayesian frameworks to integrate heterogeneous data (e.g., STRING, BioGRID) while weighting evidence by reliability (e.g., affinity purification vs. yeast two-hybrid). For unresolved discrepancies, conduct functional assays (e.g., gene knockout phenocopy) to assess biological relevance .
Q. What strategies minimize off-target effects when studying proteins with non-canonical post-translational modifications (PTMs)?
Methodological Answer: Employ chemical probes with orthogonal validation, such as inactive analogs or structurally distinct inhibitors, to confirm target specificity. Combine PTM-specific antibodies with mass spectrometry-based proteomics (e.g., SILAC) for unbiased detection. Use genetic code expansion to site-specifically incorporate modified amino acids (e.g., phosphoserine analogs) for controlled functional studies .
Q. How can researchers resolve ambiguities in functional annotation for proteins with domain architectures lacking homology to known families?
Methodological Answer: Apply deep mutational scanning to map functional residues and identify conserved activity "hotspots." Integrate co-evolution analysis (e.g., EVcouplings) with molecular dynamics simulations to predict binding interfaces. For enzymes, perform activity-based protein profiling (ABPP) with broad-spectrum probes to detect catalytic motifs .
Data Analysis & Interpretation
Q. What statistical frameworks are robust for analyzing proteins with low reproducibility across technical replicates?
Methodological Answer: Implement reproducibility-optimized analysis pipelines (e.g., MaxQuant’s match-between-runs) and use mixed-effects models to account for batch variability. Apply intensity-based filtering (e.g., Top3 quantification) to prioritize high-confidence identifications. For longitudinal studies, use longitudinal differential expression tools (e.g., limma-trend) .
Q. How can cross-species functional inference be improved for proteins with divergent sequences?
Methodological Answer: Use deep learning models (e.g., DeepFRI) trained on sequence-structure-function relationships to bypass sequence homology. Validate predictions using hybrid systems (e.g., heterologous expression in model organisms) and assess functional conservation via phenotypic rescue assays .
Experimental Design
Q. What controls are essential for studies involving custom-engineered proteins with non-standard amino acids?
Methodological Answer: Include wild-type controls and "scrambled" sequence variants to isolate functional contributions of non-canonical residues. Use mass spectrometry to confirm incorporation efficiency and LC-MS/MS to verify structural integrity. For in vivo studies, employ orthogonal translation systems (e.g., pyrrolysyl-tRNA synthetase/tRNA pairs) to avoid cross-reactivity .
Q. How can researchers optimize tissue-specific expression systems for proteins prone to aggregation or degradation?
Methodological Answer: Test solubility-enhancing tags (e.g., SUMO, MBP) in parallel with chaperone co-expression (e.g., GroEL/ES). Use stress-inducible promoters (e.g., heat shock) to temporally control expression. For eukaryotic systems, employ codon optimization and pulse-chase assays to monitor degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
